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Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major
histocompatibility complex (MHC) class | antigen processing and presentation pathway.[1][2][3]
It performs the final trimming of N-terminally extended peptide precursors that are translocated
into the endoplasmic reticulum (ER), generating epitopes of optimal length (typically 8-9 amino
acids) for stable binding to MHC class | molecules.[4][5] The resulting peptide-MHC |
complexes are then transported to the cell surface for surveillance by CD8+ cytotoxic T
lymphocytes (CTLs).[1] The activity of ERAP1 can either generate or destroy viral epitopes,
thus shaping the immunopeptidome and influencing the hierarchy of immunodominant
responses.[6][7] Viruses have evolved mechanisms to evade immune detection by
manipulating the host's antigen presentation pathways, and ERAP1 is a key target for such
viral interference.[8][9] The use of ERAP1 modulators, including inhibitors and activators,
provides a powerful tool to investigate the intricacies of viral antigen presentation, uncover
mechanisms of viral immune evasion, and explore novel therapeutic strategies.[1][10]

Principle of ERAP1 Modulation

ERAP1 modulators alter the enzymatic activity of ERAP1, leading to a shift in the repertoire of
peptides presented on the cell surface.
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» ERAP1 Inhibitors: By blocking the trimming function of ERAP1, inhibitors can lead to the
presentation of a novel set of neoantigens that the immune system has not previously
encountered.[10] This can be particularly useful in unmasking cryptic viral epitopes or
preventing the destruction of potent T-cell epitopes that are over-trimmed by ERAP1.[10][11]
Pharmacological inhibition of ERAP1 has been shown to alter the cellular immunopeptidome
and can render tumor cells susceptible to NK cell killing.[12][13]

o ERAP1 Activators: In some contexts, enhancing ERAP1 activity might be beneficial. For
instance, in certain viral infections where the virus downregulates antigen processing,
activating ERAP1 could potentially improve the presentation of viral epitopes and enhance
the anti-viral T-cell response.[1]

The modulation of ERAP1 activity allows researchers to probe the role of specific peptide
trimming events in the immune response to viral infections.

Applications in Studying Viral Antigen Presentation

The use of ERAP1 modulators has several key applications in the field of virology and
immunology:

« ldentifying Novel Viral Epitopes: By altering the immunopeptidome, ERAP1 inhibitors can
reveal cryptic or subdominant viral epitopes that are normally destroyed by ERAP1.[10] This
can lead to the identification of new targets for vaccine development and T-cell-based
immunotherapies.

 Investigating Viral Immune Evasion Mechanisms: Some viruses, such as Human
Cytomegalovirus (HCMV), have been shown to downregulate ERAP1 expression to evade
immune surveillance.[8][9] Using ERAP1 modulators can help to functionally characterize
these evasion strategies and identify ways to counteract them.

« Enhancing Anti-Viral T-cell Responses: By preventing the over-trimming of immunodominant
epitopes, ERAPL1 inhibitors can increase the presentation of these key peptides, leading to a
more robust CD8+ T-cell response against the virus-infected cells.[6]

e Modulating NK Cell Activity: ERAP1 activity can influence the engagement of inhibitory
receptors on Natural Killer (NK) cells.[13][14] Inhibition of ERAP1 can lead to altered
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peptide-MHC | complexes that are less effective at engaging these inhibitory receptors,
resulting in enhanced NK cell-mediated killing of infected cells.[13]

o Studying the Impact of ERAP1 Polymorphisms: Single nucleotide polymorphisms (SNPs) in
the ERAP1 gene are associated with susceptibility to various viral infections and
autoimmune diseases.[4][8] ERAP1 modulators can be used in cellular systems expressing
different ERAP1 allotypes to understand how these genetic variations functionally impact

viral antigen presentation and disease pathogenesis.[15]

Data Presentation
Table 1: Effects of ERAP1 Inhibitors on Viral Antigen
Presentation and Immune Cell Response
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epitope
presentation.

Experimental Protocols

Protocol 1: In Vitro Peptide Trimming Assay using
Recombinant ERAP1

This protocol is for assessing the ability of recombinant ERAPL1 to trim N-terminally extended
viral peptides.

Materials:

e Recombinant human ERAP1

e N-terminally extended synthetic viral peptide of interest

e Trimming Buffer: 50 mM Tris-HCI (pH 7.8), 0.25 pg/ml protease-free BSA

» Reaction termination solution: 0.6% trifluoroacetic acid (TFA)

» Reverse-phase high-performance liquid chromatography (RP-HPLC) system
e C18 column

Procedure:

Prepare a solution of the synthetic viral peptide in trimming buffer at a final concentration of
100-150 pM.

Add recombinant human ERAP1 to the peptide solution to a final concentration of 3.5 pug/ml.

Incubate the reaction mixture at 37°C.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and
stop the reaction by adding an equal volume of 0.6% TFA.
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» Analyze the peptide fragments in the terminated reaction aliquots by RP-HPLC on a C18
column.

o Monitor the decrease in the precursor peptide peak and the appearance of trimmed product
peaks over time to determine the trimming kinetics.

Protocol 2: Cellular Assay for ERAP1 Activity using an
ERAP1 Inhibitor

This protocol describes how to assess the effect of an ERAPL inhibitor on the presentation of a
specific viral epitope in a cellular context.

Materials:

HelLa cells expressing a specific MHC class | allele (e.g., H-2Kb)

e Recombinant vaccinia virus or other expression system encoding an N-terminally extended
viral epitope (e.g., ss-LEQLE-SIINFEKL)

o ERAP1 inhibitor (e.g., Leucinethiol or a more specific compound)

e Control vehicle (e.g., DMSO)

o Complete cell culture medium

» Antibody specific for the peptide-MHC | complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb)
o Fluorescently labeled secondary antibody

e Flow cytometer

Procedure:

e Seed HelLa-Kb cells in a 24-well plate and allow them to adhere overnight.

o Pre-treat the cells with the ERAP1 inhibitor at various concentrations (e.g., 1-100 uM) or the
vehicle control for 2-4 hours.
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« Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).

¢ Incubate the infected cells for 5-6 hours at 37°C in the continued presence of the inhibitor or
vehicle.

e Harvest the cells and wash them with PBS containing 1% BSA.

 Stain the cells with the primary antibody specific for the peptide-MHC | complex for 30
minutes on ice.

e Wash the cells and then stain with a fluorescently labeled secondary antibody for 30 minutes
on ice.

o Wash the cells again and analyze the fluorescence intensity by flow cytometry to quantify the
surface expression of the specific peptide-MHC | complex. A decrease in fluorescence in
inhibitor-treated cells compared to control cells indicates inhibition of ERAP1-mediated
epitope processing.

Protocol 3: T-cell Activation Assay (Intracellular
Cytokine Staining)

This protocol is to measure the activation of virus-specific T-cells in response to antigen-
presenting cells with modulated ERAPL1 activity.

Materials:

Antigen-presenting cells (APCs) infected with a relevant virus (e.g., dendritic cells or a cell
line)

ERAP1 modulator (inhibitor or activator)

Virus-specific CD8+ T-cell line or freshly isolated PBMCs from an infected individual

Peptide pool of viral epitopes (positive control)

Brefeldin A
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» Antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-y,

TNF-0)

Fixation and permeabilization buffers

Flow cytometer

Procedure:

Prepare APCs: Infect the APCs with the virus of interest. For the experimental group, treat
the APCs with the ERAP1 modulator during and after infection.

Co-culture: Co-culture the virus-specific CD8+ T-cells with the treated or untreated infected
APCs at an appropriate effector-to-target ratio (e.g., 10:1) for 5-6 hours.

Inhibit cytokine secretion: For the last 4 hours of co-culture, add Brefeldin A to the wells to
block cytokine secretion and allow for intracellular accumulation.

Staining: Harvest the cells and stain for surface markers (CD3, CD8).

Fix and permeabilize: Fix the cells and then permeabilize the cell membrane using
appropriate buffers.

Intracellular staining: Stain for intracellular cytokines (IFN-y, TNF-a).

Flow cytometry: Analyze the cells by flow cytometry, gating on the CD3+CD8+ T-cell
population to determine the percentage of cells producing IFN-y and/or TNF-a. An increase
or decrease in the percentage of cytokine-producing T-cells in the presence of the ERAP1
modulator indicates an effect on antigen presentation.

Mandatory Visualization
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Caption: Viral Antigen Presentation Pathway involving ERAPL1.
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Caption: Experimental workflow for studying ERAP1 modulation.
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Caption: Logical relationship of ERAP1 modulation and its effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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